molecular formula C6H7NO B1149401 p-methoxypyridine CAS No. 1232006-56-2

p-methoxypyridine

Cat. No.: B1149401
CAS No.: 1232006-56-2
M. Wt: 109
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Description

p-Methoxypyridine, systematically known as 4-methoxypyridine (CAS 620-08-6), is a versatile chemical reagent characterized by a methoxy group activating the pyridine ring. This structure renders it a reactive base and a valuable building block in organic synthesis and pharmaceutical research . Its primary applications include serving as a key intermediate in the synthesis of complex, biologically active molecules and in proteomic studies, such as the production of benzoylated N-ylides that act as protein farnesyltransferase inhibitors . The compound's reactivity is further exploited in synthetic chemistry, where its o-lithiated derivative is utilized as a metalating base, and it serves as a starting reagent for the stereo-controlled synthesis of alkaloids like (±)-pumiliotoxin C and (±)-lasubine II . Furthermore, 4-methoxypyridine is a precursor for various important intermediates, including (4-methoxypyridin-3-yl)trimethylsilane and 2-iodo-3-methoxypyridine . In material science, its derivative, 4-Methoxypyridine N-oxide, functions as an electron-rich ligand capable of bridging multiple silver atoms to form coordination polymers . This product is a clear, colorless to pale yellow liquid with a minimum purity of 97% (by GC) . It has a molecular weight of 109.13 g/mol and a boiling point of approximately 74°C . As a safety precaution, this compound may cause skin and serious eye irritation and may cause respiratory irritation . It is a combustible liquid and should be handled with appropriate personal protective equipment. This chemical is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or consumer use.

Properties

CAS No.

1232006-56-2

Molecular Formula

C6H7NO

Molecular Weight

109

Synonyms

p-methoxypyridine

Origin of Product

United States

Synthetic Methodologies for P Methoxypyridine and Its Derivatives

Direct Synthesis Routes to the p-Methoxypyridine Core

The foundational this compound structure can be assembled through several reliable methods. These routes are prized for their efficiency and scalability, providing the necessary starting materials for more elaborate synthetic endeavors.

Ether Formation Reactions for this compound Synthesis

A primary and commercially viable method for synthesizing this compound is through an ether formation reaction. exsyncorp.comexsyncorp.com This typically involves the nucleophilic substitution of a suitable leaving group on the pyridine (B92270) ring with a methoxide (B1231860) source. For instance, 4-chloropyridine (B1293800) hydrochloride can be treated with sodium methoxide to yield this compound. arkat-usa.org Similarly, 4-bromopyridine (B75155) can react with methanol (B129727) to form the desired product. exsyncorp.comexsyncorp.com This approach is a classic example of nucleophilic aromatic substitution, a fundamental reaction in heterocyclic chemistry.

Another strategy involves the reaction of 3-hydroxy-2-methylpyran-4-one (maltol) with p-methoxyaniline (p-anisidine). srce.hr This reaction, which falls under the category of a Michael-type addition, leads to the formation of N-substituted 3-hydroxypyridine-4-ones. srce.hr The mechanism involves a double attack of the nucleophilic amino group on the pyran-4-one ring, resulting in the formation of the pyridine-4-one core. srce.hr

Catalytic Hydrogenation of this compound N-Oxides

An alternative and widely used route to this compound involves the reduction of this compound N-oxide. exsyncorp.comscientificlabs.comchemicalbook.comsigmaaldrich.cnsigmaaldrich.com This method is advantageous as the N-oxide precursor can be readily prepared and the subsequent reduction is often clean and high-yielding. Catalytic hydrogenation is the most common reduction method, employing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. scientificlabs.comchemicalbook.comsigmaaldrich.cnsigmaaldrich.com This deoxygenation step efficiently removes the N-oxide functionality to furnish the target this compound.

Regioselective Functionalization of this compound

The this compound core, once synthesized, serves as a versatile scaffold for further functionalization. The methoxy (B1213986) group directs subsequent reactions to specific positions on the pyridine ring, allowing for the controlled introduction of various substituents.

Directed Metalation and Lithiation Strategies for C-H Activation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. clockss.orgresearchgate.net In the case of this compound, the methoxy group can direct lithiation to the adjacent C-3 position. arkat-usa.orgclockss.org This is typically achieved using strong lithium bases such as n-butyllithium (n-BuLi), phenyllithium (B1222949) (PhLi), or lithium diisopropylamide (LDA) at low temperatures. arkat-usa.orgclockss.orgznaturforsch.com The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C-3 position. arkat-usa.orgclockss.org For instance, reaction with an aldehyde or ketone will introduce a hydroxylated side chain, while quenching with iodine or bromine will yield the corresponding 3-halogenated derivative. clockss.org

The choice of the lithiating agent and reaction conditions can be crucial for achieving high regioselectivity and avoiding side reactions, such as addition to the C=N bond of the pyridine ring. clockss.org The use of hindered bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can often mitigate these issues. clockss.org

Metal-Halogen Exchange Reactions for Halogenated Derivatives

Metal-halogen exchange is another indispensable method for generating functionalized this compound derivatives, particularly from halogenated precursors. znaturforsch.com This reaction typically involves treating a halogenated pyridine with an organolithium reagent, such as n-butyllithium, at low temperatures. rsc.orgiust.ac.ir The reaction is often very fast and allows for the regioselective formation of a lithiated pyridine, which can then be trapped with an electrophile.

For example, the reaction of tetrabromo-4-methoxypyridine with n-butyl-lithium leads to the formation of a tribromo-3-pyridyl-lithium derivative. rsc.org Similarly, metal-halogen exchange on 2,5-dibromo-4-methoxypyridine (B2608117) can be controlled to achieve substitution at either the C-2 or C-5 position depending on the reaction conditions and the organometallic reagent used. arkat-usa.org This method provides a complementary approach to directed metalation for accessing a variety of substituted p-methoxypyridines.

Nucleophilic Aromatic Substitution (SNAr) on this compound Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying the this compound ring system. gcwgandhinagar.com The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack, particularly at the C-2 and C-4 positions. gcwgandhinagar.com While the methoxy group at the C-4 position is itself a target for substitution, it also activates the ring towards substitution of other leaving groups.

For instance, the chlorine atom in 4-chloropyridine can be readily displaced by a methoxide ion to form this compound. pearson.com In more complex systems, a leaving group at the C-2 or C-6 position of a this compound derivative can be displaced by a variety of nucleophiles. A notable example is the synthesis of 6-bromo-2-methoxy-3-aminopyridine from 2,6-dibromo-3-aminopyridine via nucleophilic aromatic substitution with sodium methoxide. nih.gov Furthermore, recent developments have shown that even the methoxy group itself can be displaced by amines in the presence of a sodium hydride-lithium iodide system, providing a novel route to aminopyridines. ntu.edu.sg

Electrophilic Substitution Pathways (e.g., Demethylation Processes)

The methoxy group in this compound and its derivatives can be targeted through electrophilic substitution reactions, with demethylation being a key transformation. This process typically involves the cleavage of the O-methyl bond to yield a pyridinol or hydroxypyridine derivative. The use of strong acids or Lewis acids facilitates this reaction. For instance, a pyridinol B-ring analog was prepared through the demethylation of a corresponding methoxypyridine precursor using hydrobromic acid (HBr). nih.gov

A more general and regioselective method for the demethylation of p-methoxy groups involves the use of Lewis acids. google.com This approach is particularly effective for phenolic esters and diaryl ketones containing 3',4',5'-trimethoxy or 3',4'-dimethoxy patterns. google.com The process entails dissolving the substrate in an organic solvent and adding an excess of a Lewis acid, such as aluminum halide, with the reaction proceeding at room temperature. google.com This methodology has been shown to be simple, economical, and high-yielding for the demethylation of p-methyl ethers. google.com In some cases, O-demethylation can occur as part of a reaction sequence involving an intermediate salt. sci-hub.se

Synthesis of Complex this compound Derivatives

Condensation Reactions for Substituted Pyridine Synthesis

Condensation reactions are fundamental to constructing the pyridine ring and introducing a variety of substituents, including methoxy groups. These methods involve the reaction of aldehydes, ketones, or their derivatives with an ammonia (B1221849) source to form the heterocyclic core. wikipedia.orgrsc.org

Several established methods can be adapted for the synthesis of complex methoxypyridine derivatives:

Chichibabin Synthesis : This method involves the condensation of aldehydes or ketones with ammonia or its derivatives, typically at high temperatures and in the presence of a catalyst like alumina (B75360) or silica, to form substituted pyridines. wikipedia.org

Hantzsch Pyridine Synthesis : In its classic form, this reaction produces symmetrically substituted 1,4-dihydropyridines from the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, which are subsequently oxidized to the corresponding pyridine. rsc.orggcwgandhinagar.com

Bohlmann-Rahtz Pyridine Synthesis : A modified, one-pot, three-component version of this reaction allows for the cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk This process proceeds via a tandem Michael addition-heterocyclization with high regiochemical control, yielding polysubstituted pyridines. core.ac.uk

Specific examples demonstrate the utility of condensation reactions in preparing complex methoxy-substituted pyridines. For instance, a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles were synthesized. mdpi.com In another example, substituted 2-methoxy-3-cyanopyridines were prepared from intermediate prop-2-en-1-ones (chalcones) by reacting them with malononitrile (B47326) in the presence of sodium methoxide. researchgate.net

A summary of relevant condensation approaches is provided below.

Table 1: Condensation Reactions for Substituted Pyridine Synthesis
Reaction Name Precursors Key Features Product Type
Chichibabin Synthesis Aldehydes/Ketones + Ammonia High temperature, oxide catalysts. wikipedia.org Substituted pyridines. wikipedia.org
Hantzsch Synthesis Aldehyde + β-Ketoester + Ammonia Forms a 1,4-dihydropyridine (B1200194) intermediate requiring oxidation. gcwgandhinagar.com Symmetrically substituted pyridines. gcwgandhinagar.com
Bohlmann-Rahtz Synthesis 1,3-Dicarbonyl + Alkynone + Ammonia One-pot, three-component reaction with high regioselectivity. core.ac.uk Polysubstituted pyridines. core.ac.uk
Chalcone Cyclization Chalcones + Malononitrile Base-catalyzed cyclization (e.g., sodium methoxide). researchgate.net 2-Methoxy-3-cyanopyridines. researchgate.net

Dearomative Alkylation of p-Methoxypyridinium Ions

A highly effective and enantioselective method for synthesizing complex chiral dihydropyridone derivatives is the dearomative alkylation of this compound. rsc.orgresearchgate.net This methodology involves the in situ formation of N-acylpyridinium salts from 4-methoxypyridine (B45360), which are then subjected to a nucleophilic addition by a Grignard reagent, catalyzed by a chiral copper(I) complex. researchgate.netmdpi.comacs.org

The reaction is typically carried out at low temperatures, such as -78 °C, in a solvent like toluene (B28343) or dichloromethane. mdpi.comacs.org The choice of the acylating agent (e.g., benzyl (B1604629) chloroformate, methyl chloroformate) and the chiral ligand for the copper catalyst is crucial for achieving high yields and enantioselectivity. mdpi.comacs.org For instance, using benzyl chloroformate as the acylating agent can lead to products with up to 99% enantiomeric excess (ee). mdpi.com The methodology has been successfully applied to a range of 2-substituted 4-methoxypyridines and various Grignard reagents, demonstrating its broad scope. acs.org This catalytic dearomative addition provides direct access to nearly enantiopure chiral dihydro-4-pyridones in yields of up to 98%. researchgate.net

The table below summarizes the results of the copper-catalyzed dearomative alkylation of various 4-methoxypyridine derivatives.

Table 2: Enantioselective Dearomative Alkylation of 4-Methoxypyridinium Ions with EtMgBr

Substrate (4-Methoxypyridine Derivative) Activating Agent Solvent Yield (%) ee (%) Reference
4-Methoxy-2-methylpyridine Methyl Chloroformate CH₂Cl₂ 66 97 acs.org
4-Methoxy-2-ethylpyridine Methyl Chloroformate CH₂Cl₂ 60 94 acs.org
4-Methoxy-2-isopropylpyridine Methyl Chloroformate CH₂Cl₂ 51 80 acs.org
4-Methoxy-2-butylpyridine Methyl Chloroformate CH₂Cl₂ 60 94 acs.org
4-Methoxyquinoline Benzyl Chloroformate Toluene 75 97 acs.org

Reaction conditions typically involve a chiral copper catalyst (e.g., CuBr·SMe₂) and a chiral ligand (e.g., (R,R)-Ph-BPE). mdpi.comacs.org

Preparation of this compound N-Oxide Analogues

This compound N-oxide analogues are valuable synthetic intermediates. gcwgandhinagar.comresearchgate.netresearchgate.net The most direct method for their preparation is the oxidation of the corresponding this compound. researchgate.net This transformation is commonly achieved using peroxide reagents. researchgate.net A typical laboratory procedure involves the oxidation of 4-methoxypyridine with 30% aqueous hydrogen peroxide in refluxing acetic acid. researchgate.net

The synthesis of more complex substituted this compound N-oxides has also been reported. For example:

3,5-Dimethyl-4-methoxypyridine-N-oxide can be prepared from 2,3,5-trimethylpyridine. The starting material is first oxidized to the N-oxide, followed by nitration to 2,3,5-trimethyl-4-nitropyridine-N-oxide. The nitro group is then displaced by a methoxy group using sodium methoxide. google.com

3-Chloro-4-methoxypyridine N-oxide has been synthesized, resulting in a monohydrate with a melting point of 115 °C. rsc.org

The N-oxide functional group activates the pyridine ring, facilitating further substitutions and serving as a precursor for various functionalized pyridines. gcwgandhinagar.com

Synthesis of this compound Carboxylic Acid Derivatives

Carboxylic acid derivatives of this compound are important building blocks in medicinal and materials chemistry. Several synthetic strategies exist for their preparation.

One common route involves the functional group transformation of a pre-existing substituted pyridine. For example, 6-methoxypyridine-2-carboxylic acid can be synthesized from 6-bromopyridine-2-carboxylic acid through nucleophilic substitution. The reaction with sodium methoxide under reflux conditions effectively displaces the bromine atom, yielding the desired product in high yield (84%).

Another approach starts with the pyridine ring and introduces the necessary functional groups. The synthesis of 4-methoxypyrimidine-2-carboxylic acid (a pyrimidine (B1678525) analog) illustrates this principle, involving the nitration of 4-methoxypyridine, followed by diazotization and subsequent oxidation to form the carboxylic acid group.

Furthermore, nitrile derivatives can serve as precursors to carboxylic acids. The hydrolysis of a pyridine carbonitrile, such as those described in section 2.3.1, can lead to the formation of the corresponding carboxylic acid, which may in some cases be followed by decarboxylation. mdpi.com A general method for preparing pyridine-2,3-dicarboxylic acid derivatives involves the condensation of N-hydroxyamino derivatives with α,β-unsaturated aldehydes or ketones. google.com

Construction of Schiff Base Ligands from Methoxypyridine Amines

Schiff bases are a class of ligands synthesized through the condensation reaction between a primary amine and an aldehyde or ketone. nih.govoiccpress.com Amines derived from this compound are frequently used to construct these versatile ligands, which form stable complexes with various transition metals. nih.govmdpi.com

The synthesis is generally a straightforward one-step process. For example, the bidentate Schiff base ligand N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine was prepared by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde in ethanol (B145695). nih.govusp.ac.fj Similarly, a novel Schiff base was synthesized from 2,2'-bis(p-methoxyphenylamine) and salicylaldehyde (B1680747) by stirring the components in ethanol at room temperature, affording the product in 94% yield. mdpi.com

These Schiff base ligands, often featuring additional donor atoms like hydroxyl groups from salicylaldehyde or nitrogen from a pyrrole (B145914) ring, can coordinate to metal ions through the imine nitrogen and other heteroatoms, forming stable chelate structures. nih.govmdpi.comsemanticscholar.org

Table 3: Examples of Schiff Base Ligands from Methoxypyridine Amines

Amine Precursor Aldehyde/Ketone Precursor Product Schiff Base Reference
6-Methoxypyridine-3-amine Pyrrole-2-carbaldehyde N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine nih.govusp.ac.fj
2,2'-bis(p-Methoxyphenylamine) Salicylaldehyde Ligand derived from condensation of the two precursors mdpi.com
3-Aminopyridine Salicylaldehyde sal-3-aminopy semanticscholar.org

Stereoselective Synthesis of Chiral this compound Architectures

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the preparation of pharmaceuticals and natural products where specific stereoisomers are often responsible for biological activity. The this compound core serves as a valuable prochiral substrate for the construction of complex, enantioenriched nitrogen-containing heterocycles, such as piperidines and pyridones. These motifs are prevalent in a vast array of biologically active alkaloids and medicinal agents. researchgate.net Methodologies for introducing chirality onto the this compound scaffold primarily rely on catalytic asymmetric dearomatization reactions, which transform the flat, aromatic ring into a three-dimensional chiral structure with high levels of stereocontrol.

Catalytic Enantioselective Dearomatization

Catalytic enantioselective dearomatization has emerged as a powerful strategy for the synthesis of chiral dihydropyridones and related structures from this compound derivatives. researchgate.net This approach typically involves the activation of the pyridine ring, making it susceptible to nucleophilic attack, followed by the addition of a nucleophile under the control of a chiral catalyst.

Copper-Catalyzed Methodologies

Copper catalysis is frequently employed for the asymmetric dearomatization of this compound. These reactions often proceed via the in situ formation of N-acylpyridinium salts, which are highly reactive electrophiles.

One prominent method involves the copper-catalyzed asymmetric addition of Grignard reagents. acs.orgnih.gov Researchers have developed a general methodology for the enantioselective dearomative alkylation of this compound derivatives with Grignard reagents, catalyzed by a chiral copper(I) complex. nih.gov This approach provides direct access to nearly enantiopure chiral dihydro-4-pyridones with yields up to 98%. acs.orgnih.gov The optimal conditions often involve a copper source like CuBr·SMe₂, a chiral diphosphine ligand such as (R,R)-Ph-BPE, and low temperatures (-78 °C). acs.orgmdpi.com The reaction tolerates a range of substituted p-methoxypyridines and Grignard reagents. acs.org For instance, the reaction of 2-substituted 4-methoxypyridines with ethylmagnesium bromide (EtMgBr) can produce addition products with good yields (51–66%) and high enantioselectivities (80–97% ee). acs.org

Feringa and colleagues developed a chiral copper/phosphoramidite (B1245037) catalyst system for the asymmetric addition of dialkylzinc nucleophiles to N-benzyloxycarbonyl activated 4-methoxypyridinium salts. mdpi.com This reaction yields dihydropyridin-4-ones with exclusive functionalization at the C-2 position and has been applied in a formal total synthesis of the alkaloid (R)-coniine. mdpi.com

More recent developments include the copper-catalyzed C4-selective addition of silicon nucleophiles to prochiral pyridinium (B92312) triflates. researchgate.net Using a Cu(CH₃CN)₄PF₆ precatalyst and the chiral ligand (R,R)-Ph-BPE, this dearomatization proceeds with excellent enantioselectivity. researchgate.net

Table 1: Copper-Catalyzed Enantioselective Dearomatization of this compound Derivatives

Catalyst SystemNucleophileActivating AgentProduct TypeYieldEnantiomeric Excess (ee)Reference
CuBr·SMe₂ / L1 (diphosphine)Grignard Reagents (e.g., EtMgBr)Chloroformates (e.g., PhOCOCl)2-Alkyl-1,2-dihydro-4-pyridonesUp to 98%Up to 97% acs.orgnih.gov
Cu / Phosphoramidite LigandDialkylzinc ReagentsN-Benzyloxycarbonyl2-Alkyl-dihydropyridin-4-onesGoodHigh mdpi.com
Cu(CH₃CN)₄PF₆ / (R,R)-Ph-BPESilylborane ReagentTriflic Anhydride (B1165640)4-Silylated-1,4-dihydropyridinesGoodExcellent researchgate.net
CuI / Chiral Bis-oxazolinesTerminal Alkynes (activated)N-Acylpyridinium SaltAsymmetric 1,2-dihydropyridinesGoodHigh mdpi.com

Nickel-Catalyzed Arylation

Nickel catalysis has been successfully applied to the enantioselective arylation of pyridines. Doyle's group reported a protocol for the enantioselective arylation of 4-methoxypyridinium salts using arylzinc halides as nucleophiles. mdpi.comrsc.org The reaction is catalyzed by a Ni(0) complex ligated by a chiral phosphoramidite ligand. rsc.org This process leads to the formation of 2-aryl-4-methoxy-1,2-dihydropyridines, which can be subsequently hydrolyzed to the corresponding chiral piperidinones. rsc.org While effective for numerous arylzinc nucleophiles, the methodology under the reported conditions was specific to 4-methoxypyridinium as the electrophile. rsc.org

Diastereoselective Synthesis using Chiral Auxiliaries

An alternative to enantiocatalysis is the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. In the context of this compound, chiral chloroformates can be used to form chiral N-acylpyridinium salts in situ. Subsequent nucleophilic addition occurs in a diastereoselective manner, controlled by the chiral auxiliary.

This strategy has been used to synthesize dihydropyridones in a highly diastereoselective fashion, providing access to either enantiomeric series depending on the choice of the chiral auxiliary. scispace.comnih.gov For example, Charette and coworkers reported the synthesis of (-)-barrenazine A and B starting from 4-methoxypyridine, which was treated with N-benzoyl-O-methyl-L-valinol in the presence of triflic anhydride to generate a chiral pyridinium salt. Subsequent diastereoselective Grignard addition established the desired stereochemistry. rsc.org Similarly, the reaction of 4-methoxypyridine with a chiral chloroformate and a Grignard reagent can afford cis-substituted piperidones with high diastereoselectivity (e.g., 5:1 dr). nih.gov These diastereomeric products can often be separated by chromatography, providing access to stereochemically pure building blocks. nih.gov

Table 2: Diastereoselective Synthesis of Chiral Piperidones from this compound

Chiral Auxiliary SourceNucleophileKey IntermediateProductDiastereomeric Ratio (dr)Reference
N-benzoyl-O-methyl-L-valinolGrignard ReagentChiral Pyridinium SaltPrecursor to (-)-barrenazineDiastereoselective rsc.org
Chiral ChloroformateMethyl Grignard (conjugate addition)N-Acyldihydropyridonecis-Substituted Piperidone5:1 nih.gov

These stereoselective methodologies underscore the utility of this compound as a versatile platform for constructing chiral architectures. The resulting enantioenriched dihydropyridones, piperidones, and dihydropyridines are valuable intermediates for the synthesis of complex natural products, including various Lycopodium alkaloids like magellanine, and other piperidine-containing bioactive molecules. scispace.comnih.gov

Reactivity and Mechanistic Investigations of P Methoxypyridine Compounds

Electronic Effects of the Methoxy (B1213986) Substituent on Pyridine (B92270) Reactivity

The methoxy group (-OCH3) at the para-position (C-4) of the pyridine ring significantly influences its chemical reactivity through a combination of resonance and inductive effects. The oxygen atom of the methoxy group possesses lone pairs of electrons that can be donated into the pyridine ring via the resonance effect. This electron donation increases the electron density of the ring, particularly at the ortho and para positions relative to the substituent.

The presence of both electron-donating (methoxy) and electron-withdrawing (the pyridine nitrogen) groups creates a unique electronic distribution that dictates the reactivity patterns of the ring. vulcanchem.com The nitrogen atom in the pyridine ring acts as a weak base and a potential hydrogen bond acceptor. vulcanchem.com The methoxy group can also serve as a hydrogen bond acceptor. acs.org In some reactions, the methoxy group's ability to stabilize a positive charge on the nitrogen through resonance can enhance the basicity of the pyridine compared to unsubstituted pyridine. reddit.com

The electronic character of p-methoxypyridine also affects its interaction with metal catalysts. For example, in palladium-catalyzed C–H arylation reactions, the electronic repulsion between the nitrogen lone pair and the polarized C–Pd bond can disfavor reaction at the C-2 and C-6 positions. nih.gov The electron-donating nature of the methoxy group can also influence the electrophilicity of intermediates formed during catalytic cycles. rsc.org

Regioselectivity and Site Specificity in Chemical Transformations

The interplay of electronic and steric factors in this compound governs the regioselectivity of its chemical transformations. The electron-donating methoxy group generally directs electrophilic attack to the positions ortho to it (C-3 and C-5). However, the inherent electron-deficient nature of the pyridine ring, with the nitrogen atom withdrawing electron density, deactivates the ring towards electrophilic substitution, particularly at the C-2, C-4, and C-6 positions. gcwgandhinagar.com

In radical reactions, the regioselectivity can be tuned. For instance, in Minisci-type reactions, pyridines are generally reactive with nucleophilic radicals at the α (C-2/C-6) and γ (C-4) positions. nih.gov The presence of the methoxy group at C-4 makes the pyridine electron-rich, reducing its reactivity compared to the parent pyridine. nih.gov For radical functionalization, the outcome can be sensitive to the nature of the radical. With a nucleophilic isopropyl radical, 4-methoxypyridine (B45360) yields exclusively the C-2 substituted product, while the more electrophilic trifluoromethyl radical gives a mixture of C-3 and C-2 products. nih.gov This highlights the subtle balance of electronic effects in determining site specificity.

Directed metalation is a powerful tool for achieving high regioselectivity. The C-3 position of 4-methoxypyridine can be selectively lithiated using reagents like mesityllithium (B1247292) or phenyllithium (B1222949), allowing for the introduction of various electrophiles at this position. arkat-usa.org Similarly, the C-2 position can be lithiated using specific bases, followed by reaction with an electrophile. arkat-usa.org

In nucleophilic dearomatization reactions, the regioselectivity is also highly controlled. For example, the addition of organometallic reagents to N-acyl-4-methoxypyridinium salts often occurs with high selectivity at the C-2 position. mdpi.com

Nucleophilic Reactivity of this compound and Its Derivatives

Mechanisms of Nucleophilic Amination

The amination of this compound, involving the substitution of the methoxy group with an amine, is a challenging transformation due to the strength of the C-O bond. jconsortium.com Traditional nucleophilic aromatic substitution (SNA) reactions are typically limited to electron-deficient aromatic halides. nih.gov However, several methods have been developed to achieve the nucleophilic amination of methoxypyridines.

One approach involves the use of a sodium hydride-iodide composite, which enables the amination of 3-methoxypyridine (B1141550) at the C-3 position. ntu.edu.sg This method is notable for being transition-metal-free. ntu.edu.sg Another strategy employs the organic superbase t-Bu-P4, which catalyzes the amination of various methoxy(hetero)arenes, including methoxypyridines, with amine nucleophiles. nih.gov

Radical-based mechanisms have also been explored. A cation-radical accelerated nucleophilic aromatic substitution (CRA-SNAr) has been developed using a highly oxidizing acridinium (B8443388) photoredox catalyst. nih.gov In this process, the arene substrate undergoes single electron transfer to the excited catalyst, forming a radical cation that is more susceptible to nucleophilic attack by an amine. nih.gov

Furthermore, a practical amination protocol for methoxypyridine derivatives with aliphatic amines has been developed using n-butyllithium. jconsortium.com This reaction is rapid, finishing in as little as 10 minutes for secondary amines. jconsortium.com

The regioselectivity of amination can be controlled. While C-2 amination of pyridines can be achieved through methods like the Chichibabin reaction or SNAr of halopyridines, targeting the C-3 and C-4 positions is more difficult. researchgate.net The developed methods for amination of methoxypyridines provide routes to access these less common substitution patterns. ntu.edu.sgresearchgate.net

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

This compound and its derivatives react with organometallic reagents, such as Grignard reagents, often through an initial activation step. The addition of Grignard reagents to in situ-formed N-acyl-4-methoxypyridinium salts is a key strategy. acs.org This dearomative addition allows for the synthesis of chiral dihydro-4-pyridones with high enantioselectivity when a chiral copper(I) catalyst is employed. acs.orgnih.gov The reaction is believed to proceed through a highly reactive acylpyridinium ion intermediate. nih.gov

The scope of this reaction is broad, tolerating various Grignard reagents and substituted 4-methoxypyridines. acs.org For instance, ethylmagnesium bromide adds to the N-phenylchloroformate activated 4-methoxypyridine. nih.gov However, substituted 4-methoxypyridines can be less reactive due to a decreased tendency to form the crucial pyridinium (B92312) ion intermediate. acs.org

In the case of tetrachloro-4-methoxypyridine, sterically non-demanding Grignard and organolithium reagents can displace the methoxy group to form 4-alkyl- or 4-aryl-tetrachloropyridines. rsc.orgrsc.org This demonstrates a different reaction pathway where the methoxy group acts as a leaving group.

The table below summarizes the outcomes of reacting 4-methoxypyridine derivatives with different Grignard reagents under various conditions.

4-Methoxypyridine DerivativeActivating AgentGrignard ReagentCatalyst/ConditionsProduct(s)Yield (%)Enantiomeric Excess (%)
4-MethoxypyridinePhenyl ChloroformateEtMgBrCuBr·SMe₂ / Chiral Ligand2-Ethyl-dihydro-4-pyridone derivativeHighHigh
4-Methoxy-2-methylpyridinePhenyl ChloroformateEtMgBrCuBr·SMe₂ / Chiral LigandNo conversion--
4-MethoxyquinolinePhenyl ChloroformateEtMgBrCuBr·SMe₂ / Chiral LigandDihydroquinoline derivative7597
3-Substituted-4-methoxypyridinePhenyl ChloroformateEtMgBrCuBr·SMe₂ / Chiral LigandDihydropyridone derivative6282
Tetrachloro-4-methoxypyridineNoneVarious R-MgX-4-Alkyl/Aryl-tetrachloropyridine--

Electrophilic Reactivity of this compound

Bromination Kinetics and Complex Formation

The electrophilic reactivity of this compound, particularly towards bromination, is significantly different from that of its pyridone tautomer, 4-hydroxypyridine. While 4-pyridone readily undergoes bromination, this compound does not undergo normal electrophilic bromination under comparable aqueous conditions. researchgate.netcdnsciencepub.comcdnsciencepub.com Instead, it reacts with bromine to form a stable 1:1 complex. cdnsciencepub.com

This complex formation impedes the typical electrophilic substitution on the pyridine ring. cdnsciencepub.com The complex can be isolated as a yellow solid from water or a red solid from chloroform. cdnsciencepub.com This complex is capable of brominating other substrates, such as acetone, while the this compound can be recovered as its hydrobromide salt. cdnsciencepub.com

Kinetic studies of the bromination of 4-pyridone and its derivatives have been conducted in aqueous solutions across a pH range of 0–9. researchgate.netcdnsciencepub.com These studies reveal that the reaction proceeds through the predominant pyridone tautomer at pH < 6 and via the conjugate anion at pH > 6. researchgate.netcdnsciencepub.com The facile dibromination of 4-pyridone is attributed to the fact that the monobromo derivative is actually more reactive towards bromine due to its lower pKa values. researchgate.netcdnsciencepub.com

In contrast, the stability of the this compound-bromine complex prevents such facile bromination. The formation of this complex is a key feature of the electrophilic reactivity of this compound with bromine.

CompoundReaction with Bromine in Aqueous Solution
4-PyridoneUndergoes facile bromination (often dibromination)
This compoundForms a stable 1:1 complex; no bromination of the ring

Chemoselective Demethylation Mechanisms

The selective removal of a methyl group (demethylation) from this compound is a significant reaction in organic synthesis, particularly when other methoxy groups are present in the molecule. Research has demonstrated that this compound can be chemoselectively demethylated in the presence of other methoxy-containing aromatic rings, such as anisole (B1667542). thieme-connect.comgrafiati.comresearchgate.net

A key reagent for this transformation is L-selectride. thieme-connect.comgrafiati.comresearchgate.net When this compound is treated with L-selectride in refluxing tetrahydrofuran (B95107) (THF), it selectively yields p-hydroxypyridine. grafiati.comresearchgate.net This selectivity is attributed to the electron-poor nature of the pyridine ring compared to the electron-rich benzene (B151609) ring of anisole, making the methoxy group on the pyridine more susceptible to nucleophilic attack. thieme-connect.com This method has proven valuable in the synthesis of drug metabolites, such as those of omeprazole, where demethylation occurs specifically at the methoxypyridine moiety without affecting a methoxybenzimidazole group. thieme-connect.comgrafiati.com

The general applicability of this L-selectride-mediated demethylation has been explored with a range of methoxypyridine derivatives. thieme-connect.com The reaction conditions, such as temperature and reaction time, can be optimized to ensure high yields and selectivity. For instance, refluxing in THF for a limited time (e.g., 2 hours) is often sufficient to achieve good yields of the corresponding hydroxypyridine. grafiati.comresearchgate.net

Table 1: Chemoselective Demethylation of this compound

Reagent Solvent Conditions Product Yield Reference
L-selectride THF Reflux, 2h 4-hydroxypyridine Good grafiati.comresearchgate.net
L-selectride THF Reflux 4-hydroxypyridine - thieme-connect.com

Proton-Coupled Electron Transfer (PCET) Mechanisms involving this compound

Proton-coupled electron transfer (PCET) is a fundamental process in many chemical and biological reactions. researchgate.net In these reactions, both a proton and an electron are transferred, either in a single concerted step (CEPT) or in separate, sequential steps (ETPT or PTET). rsc.orgdiva-portal.org this compound has been utilized as a base in studies aimed at understanding and controlling PCET mechanisms. rsc.orgdiva-portal.org

Mechanistic zone diagrams, which plot the dominant reaction mechanism as a function of the driving forces for electron transfer (ΔG⁰ET) and proton transfer (ΔG⁰PT), have been used to illustrate the competition between these pathways. rsc.org In the oxidation of 4-methoxyphenol (B1676288) by ruthenium(III) complexes, this compound acts as a proton acceptor. rsc.orgdiva-portal.org The choice of the pyridine base, its steric properties, and isotopic substitution can influence the operative PCET mechanism. rsc.org For instance, using sterically hindered pyridines can favor a stepwise electron-first (ETPT) mechanism over a concerted (CEPT) pathway. rsc.org

The driving forces for electron and proton transfer are critical in determining the reaction rate and mechanism. diva-portal.org The driving force for PCET can be calculated as the sum of the driving forces for the individual electron and proton transfer steps. diva-portal.org Studies have shown that for a CEPT mechanism, the natural logarithm of the PCET rate constant (ln(kPCET)) plotted against the driving force should yield a specific slope. diva-portal.org

In some systems, this compound can be involved in multi-proton-coupled electron transfer processes. For example, in pyridylbenzimidazole-phenol models, the electrochemical oxidation of a phenol (B47542) can trigger a two-proton-coupled electron transfer (E2PT) process, where a proton is transferred to the pyridyl nitrogen. conicet.gov.ar

Table 2: Driving Forces for PCET with Pyridine Bases

Base –ΔG⁰ET,1 (eV) –ΔG⁰PT,2 (eV) –ΔG⁰PCET (eV) (with Fc⁺) Reference
Pyridine - 0.46 0.293 diva-portal.org
This compound - 0.56 0.393 diva-portal.org
4-Aminopyridine - 0.76 0.593 diva-portal.org

Data from a study on the oxidation of BNAH. diva-portal.org

Computational and Experimental Elucidation of Reaction Pathways

A combination of computational and experimental techniques has been crucial in understanding the reaction pathways of this compound and its derivatives. Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms, regioselectivity, and the influence of substrates. rsc.orgtandfonline.com

For instance, DFT studies have been used to explore the gold-catalyzed hetero-tetradehydro-Diels–Alder (TDDA) reaction to form pyridine compounds. rsc.org These calculations help determine possible reaction pathways and predict which isomers are more likely to form based on activation energies. rsc.org Similarly, computational studies have been employed to understand the enantioselective dearomative addition of Grignard reagents to p-methoxypyridinium ions. nih.govacs.org These studies can reveal the activation energy for the reaction and provide insights into the origin of enantioselectivity. nih.govacs.org

Experimental techniques such as in situ NMR spectroscopy and infrared spectroelectrochemistry (IRSEC) provide direct evidence for proposed reaction intermediates and products. conicet.gov.ar For example, IRSEC has been used to detect the formation of a protonated pyridyl group during the electrochemical oxidation of phenol-pyridylbenzimidazole systems. conicet.gov.ar

The deprotometalation of methoxy-substituted pyridines has also been investigated through both experimental and computational methods. researchgate.net These studies have elucidated the reaction mechanisms, the structure of the active species, and the influence of additives like LiCl. researchgate.net The combination of these approaches provides a comprehensive understanding of the factors controlling the reactivity and selectivity of reactions involving this compound.

Advanced Spectroscopic and Structural Characterization of P Methoxypyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of p-methoxypyridine by probing the magnetic properties of its atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

The ¹H and ¹³C NMR spectra of this compound provide definitive information about its chemical environment. Due to the molecule's symmetry, the two protons adjacent to the nitrogen (H-2 and H-6) are chemically equivalent, as are the two protons adjacent to the methoxy (B1213986) group (H-3 and H-5).

In the ¹H NMR spectrum, the protons at the C-2 and C-6 positions typically appear as a doublet in the downfield region, characteristic of protons adjacent to the electronegative nitrogen atom in a pyridine (B92270) ring. The protons at the C-3 and C-5 positions also appear as a doublet, but further upfield. The methoxy group protons (-OCH₃) present as a distinct singlet.

The ¹³C NMR spectrum shows four signals corresponding to the four unique carbon environments: C-2/6, C-3/5, the methoxy-substituted C-4, and the methoxy carbon itself. The C-4 carbon exhibits the largest chemical shift (most downfield) due to the direct attachment of the highly electronegative oxygen atom.

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2 and 6~8.2~150.5
3 and 5~6.7~109.4
4-~164.2
-OCH₃~3.8~55.2

Two-dimensional (2D) NMR techniques are employed to confirm the assignments made from 1D spectra and to establish the connectivity between atoms within the this compound molecule.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment on this compound would reveal correlations between protons that are coupled to each other. sdsu.edu A distinct cross-peak would be observed between the proton signals at positions 2/6 and 3/5, confirming their spatial proximity on the pyridine ring. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. sdsu.edu For this compound, this would show correlations between the H-2/6 signal and the C-2/6 signal, the H-3/5 signal and the C-3/5 signal, and the methoxy proton signal with the methoxy carbon signal. This technique provides an unambiguous assignment of the carbon atoms that bear protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range connectivity, typically over two to three bonds. sdsu.edu This is particularly useful for assigning quaternary (non-protonated) carbons. In the case of this compound, key HMBC correlations would be observed from the methoxy protons (-OCH₃) to the C-4 carbon, and from the H-3/5 protons to the C-4 carbon. These correlations definitively establish the connection of the methoxy group to the C-4 position of the pyridine ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. Key bands include the aromatic C-H stretching vibrations, the C=C and C=N stretching vibrations of the pyridine ring, and the prominent C-O-C stretching vibrations of the methoxy group.

FT-Raman spectroscopy provides complementary information to FT-IR. While C=O, O-H, and N-H bonds tend to show strong IR bands, C=C and C-C bonds often produce more intense signals in Raman spectra. For this compound, the symmetric vibrations of the aromatic ring are particularly strong and easily identified in the FT-Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

Frequency (cm⁻¹)AssignmentTechnique
~3050Aromatic C-H StretchFT-IR, FT-Raman
~2950Methyl (-CH₃) C-H StretchFT-IR, FT-Raman
~1600Pyridine Ring (C=C, C=N) StretchFT-IR, FT-Raman
~1510Pyridine Ring (C=C, C=N) StretchFT-IR, FT-Raman
~1290Asymmetric C-O-C StretchFT-IR
~1030Symmetric C-O-C StretchFT-IR
~830C-H Out-of-Plane BendFT-IR

Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) is a powerful technique used to study the adsorption and orientation of molecules on metal surfaces. Studies on this compound (MOP) using SEIRAS have provided significant insights into its interaction with gold film electrodes. nih.govacs.org

Research has shown that this compound adsorbs onto gold surfaces, and its orientation is dependent on both the electrical potential applied to the electrode and the pH of the surrounding electrolyte. nih.govacs.org In neutral pH conditions, SEIRA spectra support an adsorption model where the molecule is oriented vertically, binding to the gold surface through the non-bonding electrons of the ring's nitrogen atom. acs.org This vertical orientation is observed over a wide range of electrical polarizations. acs.org

However, under acidic conditions and on negatively charged surfaces, a more horizontal adsorption geometry can be induced. nih.govacs.org A significant finding from these studies is that even when the electrolyte pH is considerably lower than the pKa of the molecule's conjugate acid, there is no spectroscopic evidence of the protonated form adsorbed on the surface; the molecule adsorbs as the free base. acs.orgacs.org This detailed characterization of the molecule's behavior at an electrified interface is crucial for its application as a stabilizer and growth director for metal nanoparticles. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

While specific ESI-HRMS fragmentation data for this compound was not found in the surveyed literature, the electron ionization (EI) mass spectrum from the NIST database provides valuable information regarding its fragmentation nist.govnist.gov. The molecular ion peak (M+) for this compound (C6H7NO) is observed at a mass-to-charge ratio (m/z) of 109, corresponding to its molecular weight nist.govnist.gov.

The fragmentation of this compound under electron ionization is expected to involve the loss of various neutral fragments. Common fragmentation pathways for methoxy-substituted aromatic compounds include the loss of a methyl radical (•CH3) or a formyl radical (•CHO).

A thesis on the chemistry of pyridinium (B92312) ylides reported the use of HRMS-ESI+ to identify a reaction product involving 4-methoxypyridine (B45360), confirming a molecular formula of a more complex molecule with an m/z of 397.1774 [M+H]+ upce.cz. This indicates the amenability of methoxypyridine-containing compounds to ESI-MS analysis.

Table 2: Prominent Peaks in the Electron Ionization Mass Spectrum of this compound

m/zPutative Fragment
109[M]+•
80[M - CHO]+•
66[C5H6]+•
53[C4H5]+

Note: Data obtained from Electron Ionization (EI) Mass Spectrometry. nist.govnist.gov

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not available in the reviewed literature, the structures of several of its derivatives have been determined, offering insights into the molecular geometry and packing.

For instance, the crystal structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine reveals that the pyridine and benzene (B151609) rings are not coplanar usask.ca. In this derivative, the pyridine ring is inclined with respect to the attached phenyl rings at various angles usask.ca. The crystal packing is stabilized by C—H⋯π interactions, forming a three-dimensional network usask.ca.

In another study on 2-methoxypyridine derivatives, single crystal X-ray diffraction analysis showed that the molecules adopt a slightly non-planar bent conformation acs.orgresearchgate.net. The crystal packing in these related compounds is influenced by various intermolecular interactions acs.orgresearchgate.net.

Table 3: Crystallographic Data for 4-(3-methoxyphenyl)-2,6-diphenylpyridine

ParameterValue
Crystal systemMonoclinic
Space groupI2/a
a (Å)17.26 (6)
b (Å)56.16 (3)
c (Å)24.50 (6)
α (°)90
β (°)90
γ (°)90

Note: Data is for a derivative of this compound. usask.ca

Surface-Enhanced Raman Spectroscopy (SERS) in Adsorption Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that enhances Raman scattering of molecules adsorbed on rough metal surfaces or nanoparticles. It provides information about the vibrational modes of the adsorbed species and their orientation with respect to the surface.

The adsorption of pyridine on various metal surfaces, including gold and silver, has been extensively studied using SERS xmu.edu.cnresearchgate.netacs.org. These studies have provided a foundational understanding of the enhancement mechanisms and the spectral signatures of surface-adsorbed pyridine.

More specifically, this compound (MOP) has been used in the electrochemical formation of plasmonic gold nanoparticles suitable for SERS applications usask.causask.ca. In these studies, SERS was employed to investigate the orientation of this compound at the electrified interface of gold nanodaggers usask.ca. Spectral analysis, in conjunction with density functional theory (DFT) calculations, indicated that this compound adopts a vertical, N-bonded orientation on the gold nanostructure surface over a wide range of applied potentials usask.ca. This orientation is crucial for understanding its role as a ligand in the synthesis of anisotropic gold nanoparticles usask.ca.

The SERS spectra of pyridine on gold and platinum single crystal electrodes have shown that the enhancement factor and the potential-dependent intensity profiles are influenced by the crystallographic orientation of the surface xmu.edu.cn.

Table 4: Selected SERS Bands of Pyridine on Gold Surfaces and their Assignments

Wavenumber (cm⁻¹)Vibrational Mode
~1014Ring breathing (ν1)
~1039Ring breathing (ν12)
~1215C-H in-plane bend
~1600Ring stretching (ν8a)

Note: Data is for the parent compound pyridine, providing context for the expected vibrational modes of this compound in SERS. xmu.edu.cn

Thermal Analysis for Phase Transitions and Stability

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) is particularly useful for determining phase transitions such as melting, crystallization, and glass transitions.

Differential Scanning Calorimetry (DSC)

While a specific DSC thermogram for this compound was not found in the reviewed literature, studies on related compounds provide insights into the expected thermal behavior. For example, the thermal decomposition of 2-methoxyamino-3,5-dinitro-pyridine was investigated by DSC, revealing a three-step mechanism involving melting followed by a two-step decomposition process researchgate.net.

DSC studies on a series of 2-methoxypyridine derivatives designed as liquid crystals have been used to determine their phase transition temperatures and enthalpies acs.orgresearchgate.net. These studies show that the nature of substituents significantly influences the mesophase formation and thermal range acs.orgresearchgate.net.

The physical properties of this compound, such as its boiling point of 108-111 °C at 65 mmHg, are well-documented and provide a key thermal parameter . A DSC analysis of this compound would be expected to show an endothermic peak corresponding to its boiling point if the experiment is conducted under appropriate pressure, or a melting endotherm if the compound is solid at the starting temperature. A study on sulfapyridine, a related pyridine derivative, demonstrated the utility of DSC in identifying a glass transition, cold crystallization, solid-solid transitions, and polymorphic melting nih.gov.

Table 5: Thermal Transitions of Sulfapyridine Determined by DSC

TransitionTemperature (°C)
Glass Transition56.9
Cold Crystallization103.7
Solid-Solid Transition131.4
Metastable Polymorph Melting177.3
Stable Polymorph Melting186.3

Note: Data is for sulfapyridine, a related pyridine derivative, to illustrate the types of thermal events that can be observed. nih.gov

Optical Microscopy for Crystalline Phase Behavior

Optical microscopy, particularly when enhanced with polarized light, is a powerful tool for the preliminary and in-depth investigation of crystalline materials. It provides information on crystal size, shape (habit), and the presence of birefringence, which is indicative of crystallinity.

Polarized Optical Microscopy (POM)

Polarized Optical Microscopy (POM) is instrumental in determining whether a material is crystalline or amorphous. Crystalline substances, unless cubic, are typically birefringent, meaning they split a beam of polarized light into two rays that travel at different velocities. This property results in interference colors when viewed between crossed polarizers, a key indicator of crystallinity.

While specific research detailing the comprehensive crystalline phase behavior of pure this compound using POM is not extensively available in the public domain, the technique is widely applied to its derivatives. For instance, in studies of 2-methoxypyridine derivatives that exhibit liquid crystalline phases, POM is a standard method to identify and characterize these mesophases. researchgate.net The textures observed under a polarizing microscope, such as fan-shaped or schlieren textures, are used to classify different types of liquid crystal phases. researchgate.net Although this pertains to a different isomer and its derivatives, it highlights the utility of POM in characterizing the phase behavior of methoxypyridine-based systems. For this compound itself, POM would be similarly employed to observe its crystal habit, monitor any phase transitions upon heating or cooling, and identify potential polymorphs, which are different crystalline forms of the same compound.

Powder X-ray Diffraction (PXRD) for Crystalline Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. It provides a unique fingerprint of a crystalline material based on the diffraction of X-rays by the crystal lattice. The resulting diffraction pattern contains information about the crystal structure, including lattice parameters and phase purity.

Detailed PXRD data for pure this compound is not readily found in publicly accessible literature. However, the application of this technique to pyridine derivatives is well-documented. For example, single-crystal X-ray diffraction studies on derivatives of 2-methoxypyridine have been used to determine their precise molecular and crystal structures, including space group and unit cell dimensions. researchgate.net

From such studies, it is possible to simulate a theoretical powder diffraction pattern. A simulated PXRD pattern provides the expected positions (in terms of 2θ) and relative intensities of the diffraction peaks. This theoretical pattern is an invaluable tool for comparison with experimental PXRD data to confirm the phase of a synthesized material or to identify different polymorphs.

For a hypothetical crystalline form of a this compound derivative, the PXRD data would be presented in a table format, detailing the 2-theta (2θ) positions of the diffraction peaks and their corresponding relative intensities.

Hypothetical PXRD Data for a this compound Derivative

2θ (degrees) Relative Intensity (%)
10.5 85
15.2 100
18.8 60
21.1 75
25.7 90

This table is illustrative and does not represent experimental data for this compound.

The analysis of such a pattern would allow for the calculation of the d-spacings using Bragg's Law, which in turn can be used to determine the unit cell parameters of the crystal lattice. The presence of different sets of peaks in the PXRD patterns of different batches of this compound would indicate the existence of polymorphism.

Theoretical and Computational Chemistry Studies of P Methoxypyridine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules with a good balance of accuracy and computational cost. tandfonline.com

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in p-methoxypyridine, a process known as geometry optimization. sci-hub.se These calculations consistently predict a planar structure for the pyridine (B92270) ring, a key feature of its geometry. nih.gov Conformational analysis involves studying the different spatial arrangements of the methoxy (B1213986) group relative to the pyridine ring. For this compound, the primary conformational aspect is the rotation around the C(aryl)-O bond. Theoretical studies, often performed using methods like B3LYP with basis sets such as 6-31G(d) or higher, are used to find the most stable conformer. sci-hub.senih.govdeu.edu.tr In some related molecules, the planarity of the molecule is the most stable form. nih.gov The optimized geometric parameters, such as bond lengths and angles, obtained from DFT calculations generally show good agreement with experimental data from techniques like X-ray diffraction. researchgate.netsci-hub.box

For instance, in a study of a metal complex containing a 4-methoxypyridine (B45360) derivative, DFT calculations at the B3LYP/6-31G(d) level were used to optimize the geometry, which was then compared with X-ray diffraction data. nih.gov Similarly, studies on related pyridine derivatives have utilized DFT to predict and confirm molecular geometries. researchgate.net The conformational landscape of similar molecules has been explored by rotating specific dihedral angles to identify the lowest energy conformer. sci-hub.se

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and electronic transitions. The energy difference between HOMO and LUMO is known as the band gap, which is a key parameter for assessing molecular stability and conductivity. researchgate.netresearchgate.netmdpi.com

DFT calculations are routinely used to compute the HOMO-LUMO gap. researchgate.netdergipark.org.tr For example, in a study on a fluorescein (B123965) charge transfer complex, the HOMO, LUMO, and band gap energies were calculated to be -5.7 eV, -3.22 eV, and 2.48 eV, respectively. ajol.info The HOMO and LUMO orbitals are visualized to understand the electron density distribution. mdpi.com A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and potential for charge transfer within the molecule. researchgate.netdergipark.org.tr The electronic band structures of related copper thiocyanate (B1210189) coordination polymers functionalized with pyridyl ligands have been investigated using DFT, revealing that the conduction bands are primarily composed of the pyridine co-ligand states. chemrxiv.org

Table 1: Representative Calculated Electronic Properties for a Related Compound

Property Calculated Value (eV)
HOMO Energy -5.70
LUMO Energy -3.22
Band Gap (Eg) 2.48

Data from a study on a fluorescein charge transfer complex, which provides an example of typical values obtained from such calculations. ajol.info

Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands. sci-hub.boxresearchgate.net The B3LYP method combined with basis sets like 6-311++G(d,p) has been shown to provide results that are in good agreement with experimental data. researchgate.net

To aid in the assignment of vibrational modes, Potential Energy Distribution (PED) analysis is often performed. nih.gov PED quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration. nih.govcapes.gov.br This detailed analysis allows for a more confident assignment of complex vibrational spectra. For instance, in studies of chelidamate complexes with 4-methoxypyridine, PED analysis was used to interpret the vibrational frequencies calculated using the B3LYP/6-31G(d) method. nih.gov The C-O stretching vibrations of the methoxy group in a 4-methoxypyridine-2-carboxylate complex have been reported at 1032 cm⁻¹. researchgate.net

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are valuable for confirming molecular structures and assigning experimental NMR spectra. thescipub.com The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for predicting NMR chemical shifts within the DFT framework. researchgate.netnih.govcomp-gag.org

Calculations are typically performed at a level of theory such as B3LYP with a 6-311++G(d,p) basis set. researchgate.netresearchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). thescipub.comresearchgate.net The GIAO method has been successfully applied to predict both ¹H and ¹³C NMR spectra for a variety of molecules, including pyridine derivatives. researchgate.netthescipub.com The correlation between theoretical and experimental chemical shifts is often high, providing strong support for structural assignments. thescipub.comrsc.org

Table 2: Example of Calculated vs. Experimental ¹H NMR Chemical Shifts for a Dihydropyridone Derivative

Proton Calculated Chemical Shift (ppm) Experimental Chemical Shift (ppm)
OH 4.01 - 4.12 9.41 - 9.82
Vinylic H Not specified 5.01 - 5.39
C4-H Not specified 4.65 - 5.10
C5-H (geminal) Not specified 2.26 - 3.09

This table illustrates the application of GIAO calculations in predicting proton chemical shifts, though significant deviations can occur, particularly for protons involved in hydrogen bonding. thescipub.com

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). tandfonline.comnih.gov It allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. nih.govmdpi.com

TD-DFT calculations, often using the B3LYP functional, can predict the main absorption bands and the nature of the electronic transitions involved (e.g., π→π* or n→π*). tandfonline.comnih.govinoe.ro The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary to accurately reproduce experimental spectra recorded in solution. nih.gov For example, TD-DFT has been used to study the electronic transitions in metal complexes of 4-methoxypyridine and to investigate the UV-Vis spectra of various pyridine derivatives. nih.govnih.govinoe.ro These calculations help in understanding the contributions of different parts of the molecule, such as the pyridine ring and the methoxy group, to the electronic transitions. inoe.ro

Table 3: Sample TD-DFT Calculation Results for a 5-Hydroxymethyluracil Molecule

Solvent Calculated λmax (nm) Experimental λmax (nm)
Gas 261.67 -
DMSO 252.24 275
Methanol (B129727) 251.81 -

This table showcases how TD-DFT can predict absorption maxima in different environments, providing insight into solvatochromic effects. mdpi.com

Molecular Modeling and Dynamics Simulations

For instance, MD simulations have been employed to investigate the binding of pyrrolidin-2-one derivatives to acetylcholinesterase, where the simulations provided insights into the stability of the ligand-protein complex. researchgate.net In another study, MD simulations combined with other techniques were used to investigate the complex formed between cytochrome c peroxidase and a ligand. researchgate.net While specific MD studies focusing solely on this compound are not abundant in the provided context, the techniques have been applied to understand the behavior of molecules with similar structural motifs, such as the adsorption of 4-methoxypyridine on gold nanoparticles. uni-giessen.de These simulations can complement experimental data and provide a more complete picture of the molecule's behavior in different environments. biorxiv.org

Analysis of Molecular Orbitals and Reactivity Descriptors

Theoretical and computational chemistry provides a powerful lens through which to understand the intrinsic properties of molecules like this compound. By analyzing its molecular orbitals and various reactivity descriptors, we can predict its chemical behavior, stability, and potential for various applications.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that a molecule is more easily polarizable and thus more reactive, while a larger gap indicates greater stability. mdpi.com

Computational MethodMoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
DFT/B3LYP/6-311++G(d,p)2,3,5,6-Tetrafluoro-4-pyridine carbonitrile-8.369-3.3804.989
DFT/B3LYP/6-311++G(d,p)2-chloro-6-methoxypyridine-4-carboxylic acid (monomer)---

Fukui Functions and Global Softness for Reactive Sites

To pinpoint the most reactive sites within a molecule, chemists turn to reactivity descriptors like Fukui functions and global softness. nih.gov The Fukui function identifies regions in a molecule that are most susceptible to changes in electron density, thus indicating likely sites for electrophilic or nucleophilic attack. amazonaws.comnih.gov It helps predict the tendency of the electronic density to deform at a specific position when the molecule donates or accepts electrons. amazonaws.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. uni-muenchen.de It illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. tandfonline.com Typically, red areas indicate regions of negative potential, which are prone to electrophilic attack, while blue areas signify positive potential, indicating sites for nucleophilic attack. amazonaws.comuni-muenchen.de Green regions represent neutral potential. tandfonline.com

MEP maps are instrumental in identifying sites for hydrogen bonding and other non-covalent interactions. tandfonline.com For this compound, an MEP map would reveal the electronegative regions around the nitrogen atom and the oxygen atom of the methoxy group, highlighting them as likely sites for interaction with electrophiles or as hydrogen bond acceptors. tandfonline.comamazonaws.com These maps are typically generated using DFT calculations, such as the B3LYP method with a 6-311++G(d,p) basis set. tandfonline.com

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions, electron density transfer, and both intra- and intermolecular bonding. tandfonline.com It examines the interactions between filled (donor) and vacant (acceptor) orbitals to understand the delocalization of electron density, which contributes to molecular stability. tandfonline.comimperial.ac.uk The strength of these interactions is quantified by the second-order perturbation energy, E(2). tandfonline.com

NBO analysis can reveal significant intermolecular interactions, such as hydrogen bonds and n→π* interactions, which are crucial in determining the structure and properties of molecular complexes. mdpi.com For instance, in a study of anisole (B1667542) complexes with aromatic amines, NBO analysis was used to elucidate the nature of N–H⋯O and N–H⋯π hydrogen bonds. nih.gov In the context of this compound, NBO analysis would provide insights into the interactions between the lone pairs on the nitrogen and oxygen atoms with anti-bonding orbitals of neighboring molecules, explaining its behavior in condensed phases and its ability to form complexes. tandfonline.commdpi.com

Computational Mechanistic Studies of Reactions

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For this compound, computational studies have provided valuable insights into its reactivity in various transformations. One notable example is the enantioselective dearomative addition of Grignard reagents to 4-methoxypyridinium ions. acs.orgnih.gov

In this reaction, computational studies, often using DFT, help to understand the origin of reactivity and enantioselectivity. acs.orgnih.gov For example, calculations can determine the activation energy for the direct addition of a Grignard reagent to an in situ formed N-acylpyridinium salt. acs.orgnih.gov These studies can also explore the role of the chiral catalyst, such as a copper(I) complex, in controlling the stereochemical outcome of the reaction. acs.orgnih.gov By modeling the transition states and intermediates, researchers can gain a detailed understanding of the reaction pathway and the factors that influence the yield and enantiomeric excess of the product. researchgate.net Similar computational approaches have been used to study the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines, revealing that pyridylic anions can act as soft nucleophiles. rsc.org

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods, particularly DFT, are powerful tools for predicting the NLO properties of molecules. ajchem-a.com The key NLO property is the first hyperpolarizability (β), which is a measure of the second-order NLO response. tandfonline.comresearchgate.net

For a molecule to exhibit significant NLO properties, it often requires a π-electron system with electron-donating and electron-accepting groups that facilitate intramolecular charge transfer. tandfonline.com In this compound, the methoxy group acts as an electron donor and the pyridine ring can act as an acceptor, making it a candidate for NLO applications. Computational studies can calculate the static and frequency-dependent hyperpolarizabilities. researchgate.netresearchgate.net For instance, in a study on 2-chloro-6-methoxypyridine-4-carboxylic acid, the first hyperpolarizability of the monomer was found to be significantly higher than that of the standard NLO material, urea. tandfonline.com Similar calculations on metal complexes of 4-methoxypyridine-2-carboxylic acid have also been performed to evaluate their NLO potential. researchgate.netdntb.gov.ua These theoretical predictions are crucial for designing and screening new molecules with enhanced NLO properties. nih.gov

MoleculeComputational MethodStatic First Hyperpolarizability (βtot) (x 10⁻³¹ cm⁵/esu)
2-chloro-6-methoxypyridine-4-carboxylic acid (monomer)DFT/B3LYP/6-311++G(d,p)20.354
Urea (reference)-~3.38 (typical calculated value)

Investigation of Intermolecular Interactions and Dimer Formation

Theoretical and computational chemistry provides powerful tools to investigate the non-covalent interactions that govern the formation of molecular aggregates, such as dimers. For this compound (4-methoxypyridine), these studies are crucial for understanding its physical properties and its behavior in various chemical and biological environments. The molecule's structure, featuring an aromatic pyridine ring, a nitrogen heteroatom, and an electron-donating methoxy group, allows for a variety of intermolecular interactions that can lead to the formation of stable dimeric structures.

Key Non-Covalent Interactions

Computational studies on molecules with similar functional groups, such as pyridine derivatives and aromatic ethers, indicate that the dimerization of this compound is primarily driven by a combination of π-π stacking, hydrogen bonding, and dispersion forces. nih.govaip.org

π-π Stacking Interactions: The electron-rich π-system of the pyridine ring can interact with the π-system of an adjacent molecule. The methoxy group, being an electron-donating group, enhances the quadrupole moment of the aromatic ring, influencing the geometry and strength of these stacking interactions. Dimers can adopt various conformations, including parallel-stacked (sandwich) or parallel-displaced configurations, to optimize the attractive forces. nih.gov

Hydrogen Bonding: Although this compound lacks a classic hydrogen bond donor like an O-H or N-H group, it can participate in weaker C-H···N and C-H···O hydrogen bonds. The nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor, capable of interacting with the aromatic or methyl C-H groups of a neighboring molecule. Similarly, the oxygen atom of the methoxy group can also act as a hydrogen bond acceptor. These interactions, while individually weak, can collectively contribute significantly to the stability of the dimer. acs.org

Dispersion Forces: London dispersion forces are a critical component of the interaction energy, particularly in π-stacked arrangements. These attractive forces arise from instantaneous fluctuations in electron density and are significant for aromatic systems. weizmann.ac.il

Computational Approaches and Dimer Configurations

The study of this compound dimers typically employs quantum chemical methods like Density Functional Theory (DFT), often with dispersion corrections (e.g., B3LYP-D3), and high-level correlated ab initio calculations such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. aip.orgweizmann.ac.il These methods are used to calculate the binding energies of different dimer configurations and to analyze the nature of the intermolecular forces.

Potential dimer configurations for this compound that would be investigated in a typical computational study include:

Parallel-Displaced π-Stacked Dimer: Where the two pyridine rings are parallel but shifted relative to one another to reduce Pauli repulsion and maximize attractive π-π interactions.

T-Shaped Dimer: Where a C-H bond from one monomer points towards the face of the π-system of the other monomer.

Planar C-H···N Hydrogen-Bonded Dimer: Where the molecules are arranged in a head-to-tail fashion, allowing for the formation of a hydrogen bond between an aromatic C-H group and the pyridine nitrogen.

Analysis of Interaction Energies

The total interaction energy (ΔE) of a dimer is a sum of several components: electrostatic (ΔE_elec), exchange-repulsion (ΔE_exch), induction/polarization (ΔE_ind), and dispersion (ΔE_disp). Energy decomposition analysis (EDA) is a computational tool used to dissect the binding energy into these physically meaningful terms, providing insight into the dominant attractive forces for a given dimer geometry. For aromatic dimers, a balance between electrostatic and dispersion forces often dictates the most stable structure. nih.gov

The binding energy (or interaction energy) for a dimer can be calculated as the difference between the energy of the dimer complex and the sum of the energies of the individual, isolated monomers. scholarsresearchlibrary.com To account for basis set superposition error (BSSE), a common artifact in these calculations, the counterpoise correction method is typically applied. scholarsresearchlibrary.com

Illustrative Data from Theoretical Calculations

While specific experimental or computational studies on the dimerization of this compound are not widely available, the following table provides an illustrative example of the kind of data generated in such a computational investigation, based on typical values for related pyridine and aromatic dimers. The data represents hypothetical binding energies and the dominant interacting forces for plausible dimer configurations calculated at a representative level of theory.

Dimer ConfigurationKey Intermolecular ContactsCalculated Binding Energy (kcal/mol)Primary Contributing Force
Parallel-Displaced (π-stacked)Ring-Ring (π···π)-3.5 to -5.0Dispersion
T-ShapedC-H···π-2.5 to -3.5Electrostatic/Dispersion
Planar (Head-to-Tail)C-H···N-2.0 to -3.0Electrostatic

Coordination Chemistry and Catalytic Applications of P Methoxypyridine

p-Methoxypyridine as a Ligand in Metal Coordination Complexes

This compound, a derivative of pyridine (B92270), functions as a significant ligand in coordination chemistry. Its nitrogen atom, activated by the methoxy (B1213986) group, readily participates in the formation of a wide array of metal complexes. exsyncorp.com The electronic and steric properties of this compound influence the synthesis, structure, and stability of these complexes.

Synthesis and Structural Elucidation of Metal-p-Methoxypyridine Complexes

The synthesis of metal-p-methoxypyridine complexes often involves the reaction of a metal salt with the this compound ligand in a suitable solvent. For instance, mononuclear ruthenium(II) complexes with this compound have been synthesized and characterized spectroscopically. diva-portal.org Similarly, mixed ligand complexes of manganese(II) and cadmium(II) containing 4-methoxy-pyridine-2-carboxylic acid and 4,4′-dimethyl-2,2′-bipyridine have been prepared. researchgate.net The synthesis of iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)-4-methoxypyridine has also been reported. mdpi.com

The structural elucidation of these complexes is primarily achieved through single-crystal X-ray diffraction. This technique provides detailed information about the coordination geometry of the metal center, bond lengths, and bond angles. For example, X-ray diffraction studies on [Mn(4-mpic)2(dmbpy)] and [Cd(4-mpic)2(dmbpy)] revealed distorted octahedral geometries for the central metal ions. researchgate.net Spectroscopic methods such as FT-IR and UV-Vis are also employed to characterize the vibrational and electronic properties of these complexes. researchgate.net For instance, the FT-IR spectrum of [Mn(4-mpic)2(H2O)2] has been compared with that of the free 4-mpic ligand to understand the coordination. researchgate.net

ComplexMetal IonSynthesis MethodCharacterization Techniques
[Ru(pdc)L₃] (L = 4-methoxypyridine)Ru(II)Reaction of Ru precursor with ligandsSpectroscopic methods
[Mn(4-mpic)₂(dmbpy)]Mn(II)Reaction of Mn(II) salt with 4-mpic and dmbpySingle-crystal X-ray diffraction, FT-IR, UV-Vis
[Cd(4-mpic)₂(dmbpy)]Cd(II)Reaction of Cd(II) salt with 4-mpic and dmbpySingle-crystal X-ray diffraction, FT-IR, UV-Vis
Iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)-4-methoxypyridineFe(II)Reaction of Fe(II) salt with the ligandX-ray diffraction, magnetic measurements

Diverse Coordination Modes and Chelation Behavior

This compound and its derivatives can exhibit various coordination modes. As a monodentate ligand, it typically coordinates to a metal center through its nitrogen atom. diva-portal.orgnih.gov However, derivatives of this compound can act as multidentate ligands, leading to chelation. For example, 4-methoxy-pyridine-2-carboxylic acid acts as a bidentate ligand, coordinating through both the nitrogen atom of the pyridine ring and an oxygen atom of the carboxylate group. researchgate.net

The flexibility of the ligand framework can also lead to the formation of polynuclear clusters. For instance, a semi-flexible aminotriazine-based bis-methylpyridine ligand has been used to synthesize nickel(II) spin clusters where the methylpyridine groups chelate the metal ions. rsc.org The coordination environment is highly dependent on factors such as the metal ion, the presence of other ligands, and reaction conditions. rsc.orgresearchgate.net

Ligand Field Effects and Electronic Properties in Complexes

The electronic properties of this compound as a ligand significantly influence the electronic structure of the resulting metal complexes. The methoxy group at the para position is electron-donating, which increases the electron density on the pyridine nitrogen. exsyncorp.com This enhanced basicity affects the ligand field strength.

In ruthenium(II) polypyridine complexes, the introduction of electron-donating methoxy groups on the bipyridine and pyridine ligands leads to a red-shift in the metal-to-ligand charge transfer (¹MLCT) absorption bands. tandfonline.com For example, the ¹MLCT of [Ru(tpy)((CH₃O)₂bpy)(4-CH₃O-py)]²⁺ is observed at 478 nm, red-shifted compared to the complex without the methoxy group on the pyridine. tandfonline.com This demonstrates a systematic tuning of the absorbance and luminescence properties by the addition of π-donating substituents. tandfonline.com In iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)-4-methoxypyridine, the ligand field can induce spin crossover (SCO) behavior, where the spin state of the metal ion changes with temperature. mdpi.com The introduction of the methoxy group can shift the spin crossover temperature. mdpi.com

Influence of Steric and Electronic Factors on Complex Stability

Both steric and electronic factors of the this compound ligand play a crucial role in the stability and reactivity of its metal complexes.

Electronic Effects: The electron-donating nature of the methoxy group in this compound increases the electron density on the nitrogen atom, strengthening the metal-ligand bond. nih.gov This can influence the reactivity of the complex. For example, in platinum(II) complexes, electron-donating substituents on the pyridine ligand strengthen the Pt-N bond and weaken the bond to the trans ligand. nih.gov This effect can be predicted from the basicity of the nitrogen atom in the isolated pyridine derivative. nih.gov

Specific Interactions with Transition Metals (e.g., Cu, Co, Cd, Cr, Rh, Zn)

This compound and its derivatives form complexes with a wide range of transition metals.

Copper (Cu): Copper(II) complexes with Schiff base ligands derived from methoxypyridine have been synthesized and characterized. dntb.gov.uanih.govnih.gov In some cases, this compound is used in the catalytic enantioselective dearomative alkylation of pyridine derivatives using a chiral copper(I) complex. researchgate.netnih.gov

Cobalt (Co): Cobalt(II) complexes with Schiff base ligands derived from methoxypyridine have also been prepared and studied. dntb.gov.uanih.govnih.gov

Cadmium (Cd): Mixed ligand cadmium(II) complexes containing 4-methoxy-pyridine-2-carboxylic acid have been synthesized, and their structures have been determined by X-ray crystallography, revealing distorted octahedral geometries. researchgate.net Luminescent cadmium(II) complexes are also of interest for their potential as fluorescent materials. rsc.org

Chromium (Cr): While specific examples with this compound are less common in the provided context, chromium complexes with related pyridine-based ligands are known to exhibit diverse coordination chemistry.

Rhodium (Rh): Rhodium complexes with pyridine-based ligands are well-established in catalysis, though specific examples with this compound are not detailed in the provided search results.

Zinc (Zn): Zinc(II) complexes with pyridyl-substituted dithiocarbamate (B8719985) ligands have been studied, where the pyridyl nitrogen can participate in coordination, leading to the formation of coordination polymers. mdpi.com Luminescent zinc(II) complexes are also actively researched. rsc.org

Catalytic Roles of this compound and Its Derivatives

The electronic properties of this compound and its derivatives make them suitable for use in various catalytic applications. The electron-donating methoxy group can modulate the electronic environment of a metal center, thereby influencing its catalytic activity.

Mononuclear ruthenium complexes containing a this compound ligand have been shown to be capable of catalyzing the Ce(IV)-driven water oxidation. diva-portal.org It was observed that ligands with electron-donating groups, such as this compound, increase the catalytic activity. diva-portal.org

In organic synthesis, this compound has been employed in the copper-catalyzed enantioselective dearomative addition of Grignard reagents to in situ-formed N-acylpyridinium ions. researchgate.netnih.gov This methodology provides access to chiral dihydro-4-pyridones, which are valuable synthetic intermediates. researchgate.net The catalytic system often involves a chiral copper(I) complex. researchgate.netnih.gov

Furthermore, derivatives like this compound N-oxide can be used in catalytic conversions. For example, an oxorhenium(V) complex can efficiently catalyze the deoxygenation of pyridine N-oxides to pyridines. researchgate.net The hydrogenation of pyridine and its derivatives, including methoxypyridines, has been studied over supported noble metal catalysts, with electronic factors playing a significant role in the reaction reactivity. cjcatal.com

Catalytic ReactionCatalyst SystemRole of this compound/Derivative
Water OxidationMononuclear Ruthenium ComplexesAs a ligand, its electron-donating nature enhances catalytic activity. diva-portal.org
Dearomative AlkylationChiral Copper(I) ComplexAs a substrate that is activated to form a pyridinium (B92312) ion for nucleophilic attack. researchgate.netnih.gov
DeoxygenationOxorhenium(V) ComplexThis compound N-oxide as a substrate for conversion to this compound. researchgate.net
HydrogenationSupported Noble Metal Catalysts (e.g., Ru/C)2-methoxy-pyridine as a substrate, with electronic factors influencing reactivity. cjcatal.com

Organocatalysis Utilizing this compound Scaffolds

This compound and its derivatives have emerged as versatile scaffolds in the field of organocatalysis. Their inherent electronic properties and ability to be chemically modified make them attractive candidates for designing and developing novel catalysts. The methoxy group at the para-position significantly influences the electron density of the pyridine ring, which can be harnessed to modulate the catalytic activity.

One area where this compound has been explored is in hydrogen-bonding organocatalysis for ring-opening polymerization (ROP). researchgate.net In the quest for catalysts that offer a balance of activity and selectivity, 4-methoxypyridine (B45360) was identified as an effective catalyst for the controlled ROP of L-malOCA. researchgate.net This highlights the potential of this compound to act as a nucleophilic catalyst, activating monomers towards polymerization.

Furthermore, this compound N-oxide, a derivative of this compound, has demonstrated utility as an organocatalyst. It has been shown to be an efficient catalyst for the chlorosilylation of epoxides. researchgate.net This reaction proceeds with high regioselectivity, showcasing the ability of the this compound N-oxide to control the outcome of the reaction. researchgate.net

In the context of prebiotic chemistry, this compound has been studied as a potential organocatalyst in the in situ activation of nucleotides for RNA copying. acs.orgnih.gov While a range of 4-substituted pyridines were investigated, the study revealed that the nucleophilicity of the organocatalyst needs to be finely balanced to optimize the formation of the active species for RNA polymerization. acs.orgnih.gov

The development of organocatalysts based on triazolium salts has also incorporated the this compound motif. Mechanistic studies on the deprotonation of N-aryl triazolium salts, a key step in generating N-heterocyclic carbene (NHC) catalysts, have included N-5-methoxypyrid-2-yl triazolium salts. mdpi.com Understanding the substituent effects, including that of the methoxypyridine group, is crucial for designing more efficient NHC organocatalysts. mdpi.com

Metal-Catalyzed Reactions Employing this compound Ligands

The utility of this compound extends to its role as a ligand in a variety of metal-catalyzed reactions. chemimpex.com Its ability to coordinate with metal centers allows for the modulation of the catalyst's electronic and steric properties, thereby influencing its activity, selectivity, and stability.

In the realm of photocatalysis, this compound N-oxide has been employed as a ligand in cerium-catalyzed C-H functionalization. uni-regensburg.de The use of this ligand enables the generation of photoactive Ce(IV)-species that exhibit a significant bathochromic shift, allowing for the effective utilization of green light in redox-neutral C-H hydrazination reactions under mild conditions. uni-regensburg.de This demonstrates the potential of this compound derivatives to expand the scope of photoredox catalysis.

Ruthenium complexes featuring this compound as a ligand have been synthesized and investigated for their catalytic activity in water oxidation. rsc.org Specifically, the complex [Ru(pdc)(4-methoxypyridine)3] (where H2pdc is 2,6-pyridinedicarboxylic acid) was found to be capable of catalyzing Ce(IV)-driven water oxidation. rsc.org The study highlighted that electron-donating groups on the pyridine ligand, such as the methoxy group, enhance the catalytic activity. rsc.org

Furthermore, this compound N-oxide has been identified as a crucial ligand in copper-mediated radical fluorine-atom transfer (FAT) to sulfonyl radicals. figshare.com This ligand promotes the challenging transformation, facilitating the assembly of the FSO2 group. This has led to the development of Cu(I)-catalyzed protocols for the site-selective intra- and intermolecular fluorosulfonylation of inert C(sp3)–H bonds and the 1,2-aminofluorosulfonylation of inactivated alkenes. figshare.com

The mitigated basicity of 2-methoxypyridines, attributed to the inductive electron-withdrawing effect of the alkoxy group, makes them advantageous in complex molecule synthesis as they can obviate the need for reversed-phase chromatographic purification often required with more basic pyridine derivatives. nih.govnih.gov

Asymmetric and Enantioselective Catalysis (e.g., Dearomative Alkylation)

This compound and its derivatives have proven to be valuable substrates and components in the development of asymmetric and enantioselective catalytic transformations, with a notable application in the dearomative alkylation of pyridines. These reactions are of significant interest as they provide access to chiral N-heterocycles, which are prevalent scaffolds in natural products and pharmaceuticals. researchgate.net

A significant breakthrough has been the development of a general catalytic methodology for the enantioselective dearomative alkylation of pyridine derivatives using Grignard reagents. nih.govresearchgate.netacs.orgacs.org This method involves the in situ formation of N-acylpyridinium salts from this compound, which are then subjected to a copper(I)-catalyzed addition of alkyl organomagnesium reagents. nih.govresearchgate.netacs.orgacs.org This approach allows for the direct synthesis of nearly enantiopure chiral dihydro-4-pyridones with yields reaching up to 98%. nih.govresearchgate.netacs.org

The scope of this methodology has been explored with various substituted 4-methoxypyridines. nih.govacs.org For instance, the reaction tolerates substituents at the 3-position of the methoxypyridine ring, affording the corresponding product in good yield and enantioselectivity. nih.govacs.org However, certain substitutions, such as a 2-phenyl or 2-bromo group on the 4-methoxypyridine, have been shown to inhibit the reaction. nih.govacs.org

Computational and mechanistic studies, including density functional theory (DFT) calculations and kinetic isotope effect studies, have been instrumental in understanding the origin of reactivity and enantioselectivity in these copper-catalyzed dearomatization reactions. researchgate.netmdpi.com These studies have highlighted the importance of the bidentate nature of the chiral ligand and the flexible linkage between its phosphine (B1218219) moieties for the catalytic system's reactivity and its ability to differentiate between enantiomers. researchgate.netmdpi.com

In addition to copper catalysis, nickel-catalyzed enantioselective arylation of pyridinium ions has been developed. princeton.edursc.org Initial studies utilized 4-methoxypyridine, leading to the synthesis of highly enantioselective 2-aryl-2,3-dihydro-4-pyridones. princeton.edu This work was later extended to the use of pyridine itself, providing access to stereodefined 2-aryl-1,2-dihydropyridines. princeton.edursc.org

These enantioselective catalytic methods using this compound derivatives represent a powerful strategy for constructing valuable chiral building blocks that can be further elaborated into a diverse array of complex molecules. nih.govacs.orgrsc.org

Applications in Carbon-Carbon Bond Forming Reactions

This compound and its derivatives are valuable building blocks and reaction partners in a variety of palladium-catalyzed carbon-carbon bond-forming reactions, including the Suzuki-Miyaura and Mizoroki-Heck couplings. These reactions are fundamental tools in organic synthesis for the construction of complex molecular architectures.

In the context of the Suzuki-Miyaura cross-coupling, methoxypyridine systems have been successfully employed. For instance, highly efficient methylation of methoxypyridines has been achieved using methyl boronic acid or its deuterated analog in the presence of a RuPhos ligand, leading to the synthesis of the drug pirfenidone (B1678446) and its d3 analog. rsc.org Furthermore, 2-methoxypyridine-3-boronic acid has been utilized as a coupling partner in nickel-catalyzed Suzuki-Miyaura reactions. acs.orgacs.org The directed ortho-metallation of 2-chloro-6-methoxypyridine (B123196) followed by treatment with triisopropylborate has been used to synthesize a novel pyridinylboronic acid, which then served as a coupling partner in Suzuki reactions to prepare new heterobiaryls. dergipark.org.tr

The Mizoroki-Heck reaction has also seen the application of this compound derivatives. For example, 3-bromo-5-methoxypyridine (B189597) has been successfully coupled with fluorous alkenes using a Pd(OAc)2 catalyst, demonstrating the utility of methoxypyridine-containing substrates in this transformation. researchgate.netmdpi.commdpi-res.com

Beyond these named reactions, this compound has been instrumental in the synthesis of complex natural products. A palladium-catalyzed C-C bond-forming reaction was a key step in assembling the strained tetracyclic core of magellanine-type Lycopodium alkaloids, utilizing a direct functionalization of the pyridine C4 position without the need for pre-functionalization. nih.gov Similarly, the synthesis of the Lycopodium alkaloid lycoposerramine R involved an intramolecular Heck reaction of a precursor derived from a methoxypyridine intermediate. nih.gov

The versatility of this compound in C-C bond formation is further highlighted by its use in the synthesis of various other compounds. For example, a palladium-mediated Heck coupling of a bromopyridine derivative was a key step in the synthesis of a pyridylethanone intermediate. nih.gov Additionally, N-alkenyl-2-pyridones have been prepared from 2-halopyridinium salts, showcasing another avenue for C-C bond formation involving pyridine scaffolds. uiowa.edu

Table 1: Examples of this compound Derivatives in C-C Bond Forming Reactions

Reaction Type This compound Derivative Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Methoxypyridine Methyl boronic acid RuPhos ligand Methylated pyridine
Suzuki-Miyaura 2-Methoxypyridine-3-boronic acid Heteroaryl halides Nickel catalyst Heterobiaryls
Suzuki-Miyaura 6-Chloro-2-methoxypyridin-3-ylboronic acid Heteroaryl halides Palladium catalyst Heterobiaryls
Mizoroki-Heck 3-Bromo-5-methoxypyridine Fluorous alkenes Pd(OAc)2 Arylated alkenes
Intramolecular Heck Methoxypyridine-containing precursor - Palladium catalyst Tetracyclic alkaloid core

Role in Nanoparticle Synthesis and Surface Stabilization

This compound (MOP) has been investigated for its role in the synthesis and surface stabilization of metal nanoparticles, particularly gold nanoparticles (AuNPs). acs.orgusask.caacs.orgnih.govresearchgate.netacs.orgusask.ca The interaction between the ligand and the metal surface is crucial for controlling the size, shape, and stability of the resulting nanoparticles. usask.ca

Electrochemical studies have been employed to understand the adsorption behavior of MOP on gold surfaces, such as Au(111). acs.orgusask.caacs.orgnih.gov These studies reveal that MOP, similar to other pyridine derivatives, can exhibit two different adsorption states. acs.orgnih.gov The orientation of the MOP molecule on the gold surface, whether it is a low-coverage, π-bonded orientation or a high-coverage, σ-type orientation, is influenced by factors such as the electrical state of the metal, the pH of the solution, and the surface crystallography. acs.orgnih.gov

A thermodynamic analysis of MOP adsorption on Au(111) has been conducted to predict its suitability for stabilizing nanoparticles. acs.orgacs.orgnih.gov When compared to 4-dimethylaminopyridine (B28879) (DMAP), a well-known stabilizer for AuNPs, MOP shows qualitatively analogous adsorption behavior. acs.orgnih.gov This suggests that MOP-protected gold nanoparticles should be stable under conditions that favor the high-coverage adsorption state. acs.orgnih.gov Indeed, stable colloidal solutions of AuNPs with MOP ligands have been successfully prepared using a phase transfer method. acs.org

Surface-enhanced infrared absorption spectroscopy (SEIRAS) has provided further insights into the orientation of MOP on gold film electrodes. researchgate.net These spectroscopic studies, combined with differential capacitance measurements, have shown that both horizontal and vertical adsorption geometries can be induced, depending on the surface charge and the acidity of the media. researchgate.net The SEIRA spectra support an adsorption configuration through the ring nitrogen, which is particularly dominant in neutral pH conditions. researchgate.net

Interestingly, in contrast to unsubstituted pyridine and DMAP, a flat adsorption of MOP on gold has been suggested by Raman spectroscopy and DFT calculations. acs.org This difference in adsorption geometry can have significant implications for the properties and reactivity of the stabilized nanoparticles.

The ability of MOP to stabilize gold nanoparticles has been attributed to its adsorption strength, although it is considered to be a weaker Lewis base compared to DMAP. acs.org The adsorption strength of MOP has been found to be sufficient to displace other surfactants and achieve long-term, stable, water-dispersible AuNPs. acs.org

Table 2: Investigated Properties of this compound in Nanoparticle Systems

Property Method of Investigation Key Findings
Adsorption Behavior Electrochemical Studies (Chronocoulometry, Differential Capacity) Exhibits two adsorption states (π-bonded and σ-type); orientation depends on electrical state, pH, and surface crystallography. acs.orgusask.caacs.orgnih.gov
Adsorption Orientation Surface Enhanced Infrared Absorption Spectroscopy (SEIRAS) Both horizontal and vertical adsorption geometries can be induced; adsorption through the ring nitrogen is dominant in neutral pH. researchgate.net
Adsorption Geometry Raman Spectroscopy, DFT Calculations Suggests a flat adsorption on gold surfaces. acs.org
Stabilization Ability Nanoparticle Synthesis and Characterization Capable of forming stable colloidal solutions of gold nanoparticles. acs.orgacs.org

Advanced Materials Science and Other Research Applications Non Biological/non Clinical Focus

Development of Functionalized Polymers and Advanced Polymeric Materials

P-methoxypyridine plays a significant role in the synthesis of advanced polymeric materials, where its incorporation can enhance the performance and durability of the final product. chemimpex.com It is utilized in the production of specialty polymers and additives, allowing researchers to tailor the characteristics of materials like coatings to meet specific industrial needs. a2bchem.com The compound's ability to be integrated into various chemical processes is due to its moderate polarity and stability. chemimpex.com

In the realm of porous organic polymers (POPs), functionalization with groups like methoxypyridine is a key strategy for enhancing properties such as carbon dioxide capture. rsc.org For instance, studies on calix exsyncorp.comarenes, a type of porous polymer, have shown that functional groups at the para-position, including methoxypyridine, result in the highest CO2 interaction energy. rsc.org

Furthermore, this compound has been employed as a catalyst in polymerization reactions. In the ring-opening polymerization (ROP) of certain lactones, weaker basic organic catalysts like 4-methoxypyridine (B45360) have been shown to significantly suppress the formation of by-products. acs.org It has also been used as an organocatalyst for the ROP of L-malOCA, demonstrating significantly faster polymerization compared to other pyridine (B92270) adducts. bham.ac.uk

Investigation of Liquid Crystalline Properties for Display Technologies

Research has explored the use of this compound derivatives in the development of liquid crystals. One study focused on the synthesis and characterization of 12-pyridinium derivatives of the [closo-1-CB11H12]− anion, where a 4-methoxypyridinium moiety was incorporated. vanderbilt.edu The thermal properties of these zwitterionic compounds were investigated using differential scanning calorimetry and polarizing optical microscopy. vanderbilt.edu

Specifically, the C(1) 4-heptyloxypyridinium derivative, a homolog of the methoxy (B1213986) derivative, exhibited crystal polymorphism and an enantiotropic smectic A (SmA) phase, a type of liquid crystal phase, between 111 and 143 °C. vanderbilt.edu This behavior highlights the potential of alkoxypyridine derivatives in the design of new liquid crystalline materials. vanderbilt.eduarkat-usa.org The study also noted that extending the alkyl chain on similar compounds could induce a smectic A phase at higher temperatures. vanderbilt.edu

Research in Organic Electronics and Optoelectronic Devices

This compound and its derivatives are investigated for their potential in organic electronics and optoelectronic devices. chemimpex.com The electronic properties of the pyridine ring are influenced by the methoxy substituent, affecting its reactivity and making it a candidate for creating advanced materials with specific electronic characteristics. ontosight.aichemimpex.com

In the context of photosensitive materials, this compound is used to synthesize nitrogen-containing heterocyclic compounds for color photographic materials. innospk.com These materials are valued for their high sensitivity and excellent color reproduction. innospk.com

Furthermore, research into iridium(III) complexes, which have applications in phosphorescent devices, has shown that the electronic nature of substituents on the pyridine moiety of ancillary ligands can significantly impact their emission properties. researchgate.net Specifically, the placement of an electron-donating group like a methoxy group can influence the emission wavelength. researchgate.net

Applications as Chemical Reagents in Analytical Methodologies

This compound serves as a useful reagent in various analytical chemistry methods, including chromatography and spectroscopy, to aid in the detection and quantification of other compounds. chemimpex.com Its ability to form stable complexes enhances the accuracy and sensitivity of these analytical techniques. For example, its N-oxide derivative has been used in the chromatographic analysis of environmental samples to separate and identify trace pollutants, improving the resolution of the detection method.

In palladium-catalyzed carbonylative C–H functionalization reactions, this compound has been used to modulate the electrophilic reactivity of intermediates. rsc.org By acting as a ligand, it can influence the chemoselectivity of the reaction, allowing for the specific functionalization of one substrate over another in a mixture. rsc.org This control is crucial for the precise synthesis of target molecules.

Role in Biochemical Probe Synthesis and Proteomic Research Tools

This compound is a valuable component in the synthesis of molecules for biochemical and proteomic research. exsyncorp.com For instance, it is used in the preparation of benzoylated N-ylides, which function as inhibitors of protein farnesyltransferase, an enzyme involved in cellular signaling pathways. exsyncorp.comchemicalbook.com

The compound also serves as a building block in the synthesis of gamma-secretase modulators (GSMs), which are being investigated for their potential in studying diseases like Alzheimer's. nih.gov The introduction of a methoxypyridine motif into the tetracyclic scaffold of these modulators has led to compounds with improved activity and solubility. nih.gov

Furthermore, this compound has been incorporated into DNA and peptide nucleic acid (PNA) sequences as a mimic of the natural nucleobase thymidine. nih.gov Although its inclusion led to a decrease in the thermal stability of the duplexes, structural studies confirmed that it could form the expected base pair, demonstrating the feasibility of using such cationic unnatural base pairs in biochemical research. nih.gov

Building Block in the Synthesis of Complex Organic Molecules

This compound is a fundamental building block in organic synthesis, utilized in the creation of a wide array of more complex molecules. chemimpex.comontosight.ai Its versatility allows it to serve as a precursor or intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.aia2bchem.com

The reactivity of this compound can be precisely controlled, as demonstrated in directed metalation reactions. arkat-usa.org Using specific lithiating agents, it is possible to selectively introduce functional groups at different positions on the pyridine ring, leading to a variety of substituted pyridine derivatives that are themselves valuable synthetic intermediates. arkat-usa.org For example, ortho-lithiation of 4-methoxypyridine has been studied using mesityllithium (B1247292) as the metalating base. sigmaaldrich.com

It has been used as a starting reagent in the stereocontrolled synthesis of complex natural products like (±)-pumiliotoxin C and (±)-lasubine II. chemicalbook.comsigmaaldrich.com It is also employed in the efficient construction of dihydropyridin-4-ones, which are potential ligands for neuronal nicotinic acetylcholine (B1216132) receptors. chemicalbook.comsigmaaldrich.com

Conclusion and Future Research Directions

Synthesis of Key Academic Contributions and Discoveries

Early research into p-methoxypyridine laid the groundwork for its use as a building block in the synthesis of more complex molecules. chemicalbook.com Key discoveries include its utility in the stereocontrolled synthesis of alkaloids like (±)-pumiliotoxin C and (±)-lasubine II. chemicalbook.com A significant academic contribution has been the use of this compound as a precursor for dihydropyridin-4-ones, which are potential ligands for neuronal nicotinic acetylcholine (B1216132) receptors. chemicalbook.com

In the realm of medicinal chemistry, derivatives of this compound have shown promise. For instance, the introduction of a this compound motif in gamma-secretase modulators has led to compounds with improved activity in reducing Aβ42 peptide levels, a key factor in Alzheimer's disease research. nih.gov Furthermore, some derivatives have been investigated for their antimicrobial and anti-inflammatory properties.

The compound's reactivity has also been a subject of extensive study. The ortho-lithiation of this compound has been explored, providing a pathway to functionalized derivatives. chemicalbook.com Additionally, its role in nickel-catalyzed cross-coupling reactions has enabled the enantioselective synthesis of 2-aryl-2,3-dihydro-4-pyridones. princeton.edu

Identification of Emerging Research Frontiers and Unexplored Areas

While much has been learned, several frontiers in this compound chemistry remain to be explored. One emerging area is its application in materials science. chemimpex.com The unique electronic and structural properties of this compound and its derivatives could be harnessed to develop novel polymers and coatings with enhanced durability and performance. chemimpex.comchemimpex.com

The study of its surface chemistry, particularly its adsorption on metal surfaces, presents another exciting research avenue. researchgate.net Understanding the orientation and behavior of this compound on different substrates could have implications for catalysis and sensor technology. researchgate.net

In the context of medicinal chemistry, a systematic exploration of the structure-activity relationships of various substituted this compound derivatives is warranted. vulcanchem.commdpi.com This could lead to the discovery of new therapeutic agents with improved efficacy and selectivity for a range of biological targets. Further investigation into its role in the synthesis of agrochemicals, such as pesticides and herbicides, could also yield significant advancements. chemimpex.comchemimpex.com

Challenges and Opportunities in the Field of this compound Chemistry

A primary challenge in the field is the development of more efficient and scalable synthetic routes to this compound and its derivatives. vulcanchem.com While methods like the ether formation reaction between methanol (B129727) and 4-bromopyridine (B75155) or the catalytic hydrogenation of 4-methoxypyridine-N-oxide exist, optimizing these processes for large-scale production remains a key objective. exsyncorp.com

Another challenge lies in fully elucidating the metabolic pathways and potential toxicological profiles of this compound-containing compounds. As these molecules find more applications in pharmaceuticals and agrochemicals, a thorough understanding of their biological fate is crucial.

Despite these challenges, significant opportunities exist. The development of novel catalysts for the functionalization of the this compound ring could open up new synthetic possibilities. The exploration of its derivatives in areas like organometallic chemistry and photoredox catalysis could lead to groundbreaking discoveries. The continued investigation of this compound and its analogues holds the promise of new materials, medicines, and chemical technologies.

Q & A

Q. What are the common synthetic routes for p-methoxypyridine, and how do reaction conditions influence yield?

p-Methoxypyridine is typically synthesized via nucleophilic aromatic substitution (SNAr) on activated pyridine derivatives. For example, methoxide ions can displace a leaving group (e.g., chloride) at the 4-position of pyridine precursors under reflux in polar aprotic solvents like DMF or DMSO . Yield optimization requires careful control of temperature (80–120°C) and stoichiometric ratios of methoxide to substrate. Competing side reactions, such as over-alkylation or ring degradation, can occur if conditions are too harsh. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane) is often required to isolate the product.

Q. Which analytical techniques are most reliable for confirming the structure of p-methoxypyridine?

  • NMR Spectroscopy : 1^1H NMR shows a singlet for the methoxy group (~δ 3.8–4.0 ppm) and distinct aromatic protons (δ 6.5–8.5 ppm). 13^{13}C NMR confirms the methoxy carbon at ~55–60 ppm and aromatic carbons .
  • Mass Spectrometry : ESI-MS or EI-MS typically displays a molecular ion peak at m/z 109.13 (C6_6H7_7NO+^+) .
  • FT-IR : A strong C-O stretch (~1250 cm1^{-1}) and aromatic C-H stretches (~3000 cm1^{-1}) are diagnostic .

Q. How does the 4-methoxy group influence the electronic properties of pyridine?

The methoxy group is electron-donating via resonance, increasing electron density at the 4-position. This reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa_a ~1.7 vs. ~5.2 for pyridine) and alters reactivity in electrophilic substitution or coordination chemistry .

Advanced Research Questions

Q. How can regioselectivity challenges in this compound derivatives be addressed during functionalization?

Regioselectivity in further substitutions (e.g., nitration, halogenation) is influenced by the methoxy group’s directing effects. Computational tools like DFT calculations predict electron density distribution, guiding experimental design. For example, nitration favors the 3-position due to meta-directing effects of the methoxy group. Kinetic vs. thermodynamic control can be assessed by varying reaction time and temperature .

Q. What strategies resolve contradictions in reported reactivity data for this compound in coordination chemistry?

Discrepancies in ligand behavior (e.g., binding affinity to transition metals) may arise from solvent polarity, counterion effects, or steric hindrance. Systematic studies comparing UV-Vis, EPR, and X-ray crystallographic data under controlled conditions are critical. For example, in spin-switching studies, p-methoxypyridine’s coordination to Fe(II) porphyrins shows solvent-dependent geometry changes, requiring corroboration with magnetic susceptibility data .

Q. How can degradation products of this compound during long-term storage be characterized and mitigated?

Degradation (e.g., oxidation to p-methoxypyridine-N-oxide) is minimized by storing the compound under inert atmosphere (N2_2/Ar) at –20°C. Accelerated stability studies using HPLC-MS identify degradation pathways, while TGA/DSC monitors thermal decomposition. Impurity profiles should be cross-validated with fresh vs. aged samples .

Methodological Guidance

Q. What in silico tools are effective for predicting p-methoxypyridine’s biological activity?

  • Molecular Docking : Software like AutoDock Vina assesses binding affinity to target proteins (e.g., enzymes or receptors).
  • QSAR Models : Use descriptors like logP, HOMO/LUMO energies, and topological polar surface area to correlate structure with activity .

Q. How can isotopic labeling (e.g., 13^{13}13C or 15^{15}15N) aid in mechanistic studies of this compound reactions?

Isotopic labeling tracks specific atoms during transformations. For example, 13^{13}C-labeled methoxy groups clarify whether demethylation occurs via radical or ionic mechanisms. 15^{15}N NMR monitors nitrogen’s electronic environment in coordination complexes .

Contradiction Analysis

Q. Why do studies report conflicting data on this compound’s stability under acidic conditions?

Stability varies with acid strength and solvent. In dilute HCl (<1 M), p-methoxypyridine remains intact, but concentrated H2_2SO4_4 induces ring sulfonation or decomposition. Conflicting reports may arise from undocumented impurities or varying experimental setups. Replicate studies with controlled purity (≥98%, HPLC) are recommended .

Applications in Advanced Research

Q. What role does this compound play in designing metal-organic frameworks (MOFs)?

As a ligand, it coordinates to metal nodes (e.g., Cu, Fe) via the pyridyl nitrogen, influencing MOF porosity and stability. Its electron-donating methoxy group enhances charge transfer in catalytic applications. Advanced characterization includes BET surface area analysis and single-crystal XRD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.